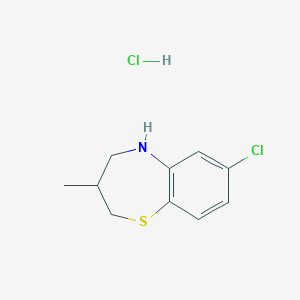7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
CAS No.: 1461714-94-2
Cat. No.: VC3091579
Molecular Formula: C10H13Cl2NS
Molecular Weight: 250.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1461714-94-2 |
|---|---|
| Molecular Formula | C10H13Cl2NS |
| Molecular Weight | 250.19 g/mol |
| IUPAC Name | 7-chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClNS.ClH/c1-7-5-12-9-4-8(11)2-3-10(9)13-6-7;/h2-4,7,12H,5-6H2,1H3;1H |
| Standard InChI Key | ODNHJQBSXXNZIO-UHFFFAOYSA-N |
| SMILES | CC1CNC2=C(C=CC(=C2)Cl)SC1.Cl |
| Canonical SMILES | CC1CNC2=C(C=CC(=C2)Cl)SC1.Cl |
Introduction
Chemical Identity and Structure
Molecular Composition and Identification
7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a hydrochloride salt with the molecular formula C₁₀H₁₃Cl₂NS . The compound features a chlorine atom at the 7-position of the benzothiazepine ring system and a methyl group at position 3. It has been cataloged with the CAS registry number 1461714-94-2 and can be identified in chemical databases under the ChemSpider ID 30421922 . The IUPAC name for this compound is 7-chloro-3-methyl-2,3,4,5-tetrahydrobenzo[b] thiazepine hydrochloride, reflecting its structural characteristics and salt form .
Physical and Chemical Properties
The physical and chemical properties of 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride are summarized in the following table:
The compound's structural framework consists of a tetrahydro-1,5-benzothiazepine core, which is characterized by a seven-membered heterocyclic ring containing both nitrogen and sulfur atoms, fused to a benzene ring. The addition of the chloro substituent at position 7 and the methyl group at position 3 differentiates this compound from other members of the 1,5-benzothiazepine family.
The 1,5-Benzothiazepine Scaffold: Context and Significance
Importance in Medicinal Chemistry
The 1,5-benzothiazepine structure represents a privileged scaffold in pharmaceutical research due to its presence in various commercial drugs and pharmacologically active compounds . This heterocyclic moiety has attracted substantial interest among medicinal chemists because of its structural versatility and the diverse biological activities exhibited by its derivatives .
Synthesis Approaches
Recent Developments in Synthesis
Recent advances in the synthesis of 1,5-benzothiazepines have focused on developing more sustainable and environmentally friendly methodologies, including enantioselective approaches . These developments highlight the ongoing interest in optimizing the production of 1,5-benzothiazepine derivatives for pharmaceutical applications.
Research Perspectives and Future Directions
Areas for Further Investigation
Several aspects of 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride warrant further investigation:
-
Comprehensive pharmacological profiling to determine its specific biological activities
-
Structure-activity relationship studies to understand the impact of the chloro and methyl substituents
-
Optimization of synthetic routes for improved yield and purity
-
Evaluation of potential therapeutic applications, particularly in areas where 1,5-benzothiazepines have shown promise
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume